molecular formula C25H25FN2O2 B2749865 N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide CAS No. 1234893-12-9

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide

Cat. No. B2749865
CAS RN: 1234893-12-9
M. Wt: 404.485
InChI Key: JUPRGPLAKWDMTR-UHFFFAOYSA-N
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Description

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide, also known as F 18 FP-TZTP, is a radiolabeled compound used in positron emission tomography (PET) imaging. This compound has gained significant attention in scientific research due to its potential applications in the diagnosis and treatment of various diseases, including cancer.

Scientific Research Applications

Synthesis and Chemical Properties

  • Nano Magnetite Catalyzed Synthesis : Research demonstrated the efficiency of nano magnetite (Fe3O4) as a catalyst for the one-pot synthesis of derivatives involving piperidine and naphthalene structures under ultrasound irradiation, highlighting clean methodologies and high yields (Mokhtary & Torabi, 2017).
  • Molecular Interaction Studies : Studies on compounds with similar structures explored the interaction with receptors, revealing insights into the binding mechanisms and the influence of methyl substitution on receptor affinity and selectivity (Berardi et al., 2005).

Biological Applications

  • Antimicrobial Activity : Synthesized derivatives of similar chemical structures have been evaluated for their antimicrobial activities, demonstrating potential applications in addressing antimicrobial resistance (Anuse et al., 2019).
  • Anticancer Evaluation : Compounds with naphthalene and piperidine structures have been synthesized and assessed for their anticancer activities, highlighting the potential for developing new therapeutic agents (Salahuddin et al., 2014).

Computational and Theoretical Studies

  • Density Functional Theory (DFT) Studies : Theoretical studies on acetamide derivatives, which share a structural similarity, focused on their potential as anti-HIV drugs, using DFT calculations to understand the local reactivity and interaction energies (Oftadeh et al., 2013).

properties

IUPAC Name

N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-2-naphthalen-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25FN2O2/c26-23-11-4-3-10-22(23)25(30)28-14-12-18(13-15-28)17-27-24(29)16-20-8-5-7-19-6-1-2-9-21(19)20/h1-11,18H,12-17H2,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUPRGPLAKWDMTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CC2=CC=CC3=CC=CC=C32)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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